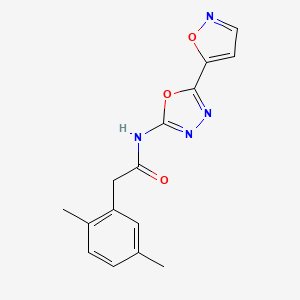

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

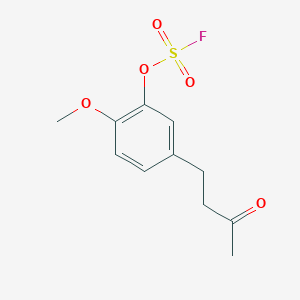

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a chemical compound with the molecular formula C12H11ClFN3O and a molecular weight of 267.69. It is a derivative of quinazoline, a class of compounds that have been found to have a wide range of biological properties .

Molecular Structure Analysis

Quinazoline derivatives, including 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine, are characterized by the presence of a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) .科学的研究の応用

Medicinal Chemistry and Biological Activities

Quinazoline and its derivatives are notable for their extensive study and application in various biological activities, including their presence in over 200 naturally occurring alkaloids. The stability of the quinazolinone nucleus encourages researchers to create new potential medicinal agents by introducing bioactive moieties. These efforts have led to the synthesis of novel compounds with significant antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the development of these compounds as drugs, but ongoing research aims to overcome antibiotic resistance through these derivatives (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives have recently been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives, especially polyhalogen compounds, serve as the primary materials for the synthesis of fluorescent quinazolines with electroluminescent properties, indicating their importance in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of arylvinylsubstituted quinazolines also positions them as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anti-cancer Properties

Quinazoline derivatives have been identified as promising candidates for anticancer therapy, targeting various mechanisms of action including receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. Their structural diversity enables them to inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression. This suggests the potential of the quinazoline nucleus in the development of new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) offer effective solutions for the degradation of nitrogen-containing compounds, including those based on quinazoline derivatives. These processes are crucial for the treatment of municipal water and wastewater, addressing the global concern for the presence of toxic and hazardous compounds in water supplies. The development and application of amine-containing sorbents for PFAS removal have shown promising results, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology to achieve high degradation efficiencies (Ateia et al., 2019).

将来の方向性

Quinazoline derivatives, including 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine, are a promising area of research in the development of new drugs, particularly for the treatment of cancer . Future research may focus on designing and synthesizing new quinazoline-based compounds with enhanced anticancer potency .

特性

IUPAC Name |

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O/c13-7-1-2-10-8(3-7)12(16-6-15-10)17-11-5-18-4-9(11)14/h1-3,6,9,11H,4-5H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKSKLGRLRKAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC2=NC=NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)

![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)